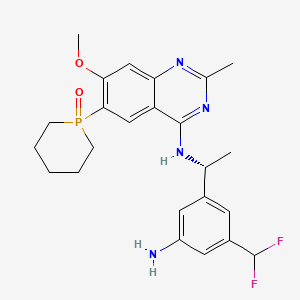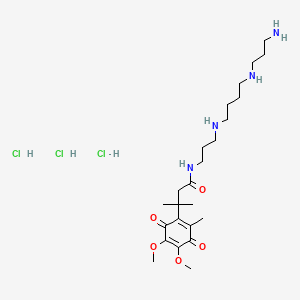
Cyclooctyne-O-amido-PEG2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctyne-O-amido-PEG2-NHS ester is a highly versatile biomedical product extensively employed in the domains of bioconjugation and pharmaceutical transport. It acts as a reactive connector, facilitating the conjugation of amine-containing entities with biomolecular components. This compound is particularly valuable in targeted pharmaceutical transport frameworks, antibody-drug conjugates, and bioimaging technologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyne-O-amido-PEG2-NHS ester involves multiple steps. Initially, cyclooctyne is reacted with a polyethylene glycol (PEG) derivative to form Cyclooctyne-O-amido-PEG2. This intermediate is then reacted with N-hydroxysuccinimide (NHS) ester to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product . The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctyne-O-amido-PEG2-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group . It can also participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Common Reagents and Conditions
Substitution Reactions: Typically involve amine-containing compounds under mild conditions.
Click Chemistry Reactions: Utilize azide-containing molecules and copper catalysts.
Major Products Formed
The major products formed from these reactions include various bioconjugates and drug conjugates, which are used in targeted drug delivery and diagnostic applications .
Applications De Recherche Scientifique
Cyclooctyne-O-amido-PEG2-NHS ester is widely used in scientific research due to its versatility and reactivity. Some of its key applications include:
Chemistry: Used in the synthesis of complex bioconjugates and polymers.
Biology: Facilitates the labeling and tracking of biomolecules in cellular studies.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and bioimaging agents.
Mécanisme D'action
Cyclooctyne-O-amido-PEG2-NHS ester exerts its effects through its reactive NHS ester group, which readily forms covalent bonds with amine groups on biomolecules. This reactivity enables the efficient conjugation of therapeutic agents to antibodies or other targeting molecules. The molecular targets and pathways involved include the formation of stable amide bonds, which are crucial for the stability and efficacy of the resulting conjugates.
Comparaison Avec Des Composés Similaires
Cyclooctyne-O-amido-PEG2-NHS ester is unique due to its combination of cyclooctyne and NHS ester functionalities, which provide both reactivity and stability. Similar compounds include:
Cyclooctyne-O-NHS ester: Lacks the polyethylene glycol spacer, making it less versatile.
Cyclooctyne-O-amido-PEG4-NHS ester: Contains a longer polyethylene glycol spacer, which can affect its reactivity and solubility.
This compound stands out due to its optimal balance of reactivity, stability, and solubility, making it highly suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C21H30N2O8 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H30N2O8/c24-18(16-30-17-6-4-2-1-3-5-7-17)22-11-13-29-15-14-28-12-10-21(27)31-23-19(25)8-9-20(23)26/h17H,1-4,6,8-16H2,(H,22,24) |
Clé InChI |
PLHRQGJSIULEHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


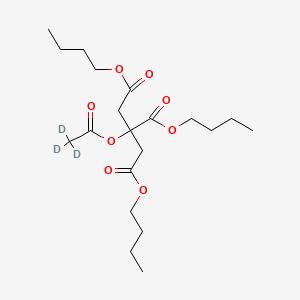
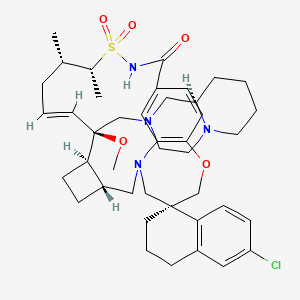
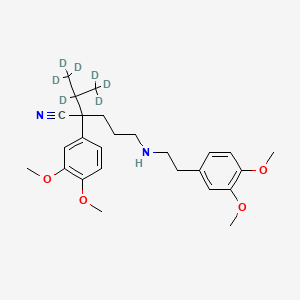
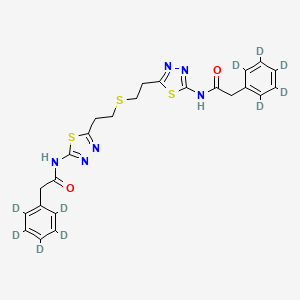
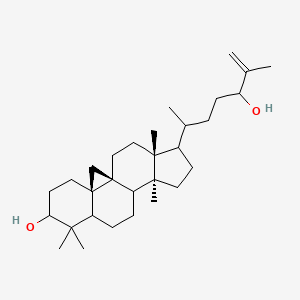
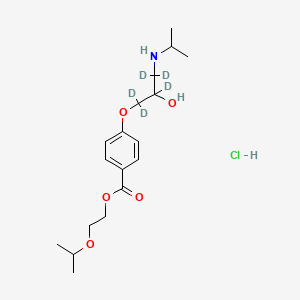
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12425312.png)
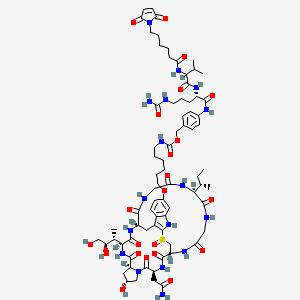
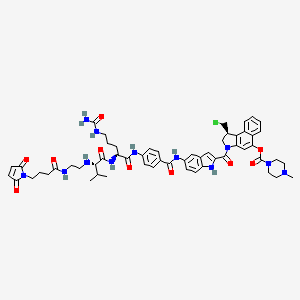
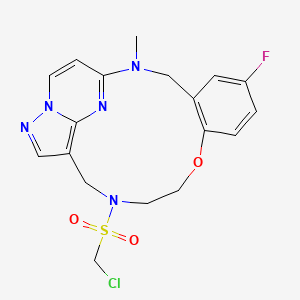
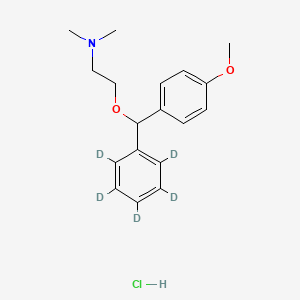
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
